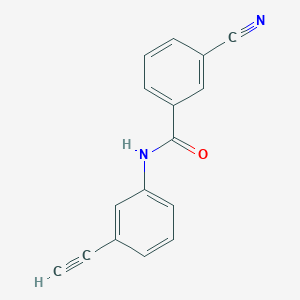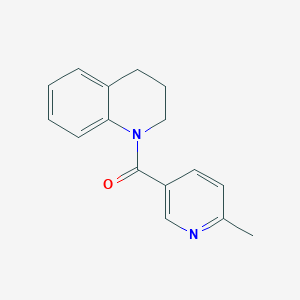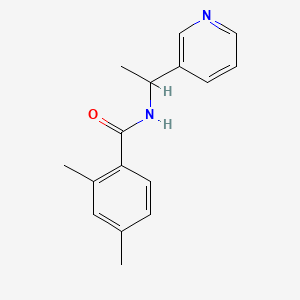
N-(2,4-dimethylphenyl)-6-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-6-methylpyridine-3-carboxamide, commonly known as DMMP, is a chemical compound that belongs to the pyridine family. It has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mécanisme D'action
The mechanism of action of DMMP is not fully understood. However, it has been proposed that DMMP exerts its biological activity by inhibiting the activity of enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. DMMP has also been shown to activate the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMMP has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that DMMP inhibits the activity of COX-2 and LOX, leading to a decrease in the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. DMMP has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In vivo studies have demonstrated that DMMP exhibits analgesic and anti-inflammatory activities in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DMMP has several advantages for lab experiments. It is easy to synthesize, and it exhibits high yield and purity. DMMP is also stable under various conditions, making it suitable for use in various experiments. However, DMMP has some limitations. It is relatively insoluble in water, which may limit its use in aqueous solutions. Additionally, DMMP has not been extensively studied in vivo, which may limit its potential application in medicinal chemistry.
Orientations Futures
There are several future directions for the study of DMMP. One potential direction is to investigate the mechanism of action of DMMP in more detail. This may involve the use of various biochemical and molecular biology techniques to elucidate the pathways involved in DMMP's biological activity. Another potential direction is to investigate the potential application of DMMP in the treatment of various diseases, including cancer and inflammatory disorders. This may involve the use of animal models to evaluate the efficacy and safety of DMMP in vivo. Additionally, the synthesis of novel DMMP derivatives may lead to the discovery of compounds with improved biological activity and selectivity.
Méthodes De Synthèse
DMMP can be synthesized using several methods, including the reaction of 2,4-dimethyl aniline with 3-chloro-6-methylpyridine-2-carboxylic acid, followed by the addition of ammonia. Another method involves the reaction of 2,4-dimethyl aniline with 3-cyano-6-methylpyridine-2-carboxylic acid, followed by the addition of hydrogen gas. Both methods produce DMMP with high yield and purity.
Applications De Recherche Scientifique
DMMP has been extensively studied for its potential application in medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. DMMP has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, DMMP has been used as a building block for the synthesis of various organic compounds, including pyridine-based ligands and metal complexes.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-4-7-14(11(2)8-10)17-15(18)13-6-5-12(3)16-9-13/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEVKTRSGLHAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-6-methylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-Methylpiperazin-1-yl)quinazolin-4-yl]amino}ethanol](/img/structure/B7457739.png)












